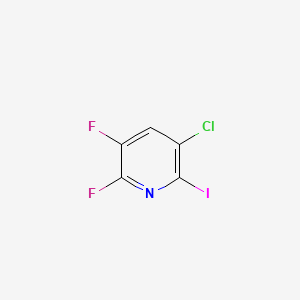

3-Chloro-5,6-difluoro-2-iodopyridine

Description

Properties

IUPAC Name |

5-chloro-2,3-difluoro-6-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF2IN/c6-2-1-3(7)4(8)10-5(2)9/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZNIHNNTLKZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-difluoro-2-iodopyridine typically involves the halogenation of pyridine derivatives. The reaction conditions often require the presence of a palladium catalyst and ammonium formate at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-difluoro-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various iodinating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5,6-difluoro-2-iodopyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals with enhanced efficacy and environmental compatibility

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-difluoro-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Chloro-5,6-difluoro-2-iodopyridine with related halogenated pyridines:

Key Observations :

- Halogen Diversity : The target compound uniquely combines three halogens (Cl, F, I), whereas analogs like 2-Chloro-5-iodopyridine lack fluorine substituents .

- Thermal Stability : The higher molecular weight and iodine content of the target compound may reduce volatility compared to lighter analogs like 2,3-Difluoro-5-chloropyridine .

Biological Activity

3-Chloro-5,6-difluoro-2-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClFI

- Molecular Weight : 240.98 g/mol

- Substituents :

- Chlorine (Cl) at position 3

- Fluorine (F) at positions 5 and 6

- Iodine (I) at position 2

The presence of halogen substituents significantly influences the compound's electronic properties, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, while the iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.

Biological Activity

-

Enzyme Inhibition :

- Cytochrome P450 Enzymes : It has been identified as a potential inhibitor of cytochrome P450 enzymes like CYP1A2, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

- BCL6 Protein Interaction : In studies focusing on diffuse large B-cell lymphoma (DLBCL), compounds structurally related to this compound have been shown to disrupt the protein-protein interaction between BCL6 and its co-repressors, leading to rapid degradation of BCL6 in vitro and in vivo .

- Antiproliferative Effects :

Case Study 1: Inhibition of BCL6

A series of benzimidazolone inhibitors were developed to target the BCL6 transcriptional repressor in DLBCL. Among these compounds, those incorporating pyridine derivatives like this compound showed enhanced binding affinity and led to significant reductions in tumor growth in xenograft models following oral administration.

| Compound | Binding Affinity (μM) | Effect on Tumor Growth |

|---|---|---|

| CCT369260 | ~10 | Significant reduction |

| CCT365386 | ~15 | Moderate reduction |

This study highlights the potential therapeutic applications of halogenated pyridines in cancer treatment .

Case Study 2: Metabolic Stability

In another study focusing on drug metabolism, this compound was evaluated for its pharmacokinetic properties. The incorporation of fluorine atoms was found to enhance metabolic stability compared to non-fluorinated analogs.

| Compound | Metabolic Stability (t½) | Comments |

|---|---|---|

| Non-fluorinated analog | Shorter than 1 hour | Rapid clearance |

| This compound | >4 hours | Improved stability |

This property is critical for developing effective pharmaceuticals with prolonged action in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-5,6-difluoro-2-iodopyridine, and how can purity be optimized?

- Methodological Answer : The compound’s synthesis typically involves halogenation of a pyridine precursor. For example, iodination at the 2-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C). Subsequent chlorination and fluorination require careful stoichiometry to avoid over-substitution. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in halogenated pyridine derivatives?

- Methodological Answer :

- <sup>1</sup>H NMR : The deshielding effect of electronegative substituents (Cl, F, I) helps assign positional isomers. For instance, coupling patterns between adjacent fluorine atoms (e.g., <sup>19</sup>F-<sup>19</sup>F coupling in 5,6-difluoro groups) can confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns (e.g., loss of I or Cl atoms).

- Cross-validation with computational methods (DFT calculations for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are essential for handling halogenated pyridines like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile halogenated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Preparation : The 2-iodo group is a prime site for palladium-catalyzed coupling. Prior computational modeling (e.g., using Gaussian09 with B3LYP/6-31G*) can predict electron density distribution, guiding ligand selection (e.g., bulky phosphines for steric hindrance).

- Experimental Validation : Compare coupling yields under varying conditions (e.g., Pd(OAc)2 vs. PdCl2(dppf), base selection). Monitor regioselectivity via HPLC or GC-MS to detect side products from competing halogen displacement .

Q. What strategies address contradictions in biological activity data for halogenated pyridines (e.g., antimicrobial assays vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Use Probit or nonlinear regression (GraphPad Prism) to calculate IC50 (parasite inhibition) and CC50 (cell viability) values. A selectivity index (SI = CC50/IC50) >10 indicates therapeutic potential.

- Control Experiments : Include positive controls (e.g., amphotericin B for antifungal assays) and solvent controls (DMSO ≤1%) to isolate compound-specific effects .

Q. How can computational chemistry predict the regioselectivity of nucleophilic substitution in polyhalogenated pyridines?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices (electrophilicity) for each halogenated position. For example, iodine (lower electronegativity) may show higher susceptibility to substitution than fluorine.

- Kinetic Studies : Use Arrhenius plots to compare activation energies for substitution at Cl (position 3) vs. I (position 2). Solvent effects (e.g., DMSO vs. THF) can be modeled via COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.